molecular formula C23H25N B13128020 4-Pentyl-N,N-diphenylaniline CAS No. 154924-89-7

4-Pentyl-N,N-diphenylaniline

Cat. No.: B13128020
CAS No.: 154924-89-7
M. Wt: 315.5 g/mol
InChI Key: ULKBHIYDOCSBLN-UHFFFAOYSA-N
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Description

4-Pentyl-N,N-diphenylaniline: is an organic compound with the molecular formula C23H25N . It belongs to the class of triarylamines, which are known for their applications in various fields such as organic electronics and materials science . This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of diphenylaniline, which influences its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-N,N-diphenylaniline typically involves the reaction of diphenylamine with a pentyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and pentyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Pentyl-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Pentyl-N,N-diphenylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentyl-N,N-diphenylaniline involves its interaction with specific molecular targets. As a ligand, it can bind to receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions and catalysis .

Comparison with Similar Compounds

Uniqueness: 4-Pentyl-N,N-diphenylaniline is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .

Properties

CAS No.

154924-89-7

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

4-pentyl-N,N-diphenylaniline

InChI

InChI=1S/C23H25N/c1-2-3-6-11-20-16-18-23(19-17-20)24(21-12-7-4-8-13-21)22-14-9-5-10-15-22/h4-5,7-10,12-19H,2-3,6,11H2,1H3

InChI Key

ULKBHIYDOCSBLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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